2-Amino-5-[(2-chloro-6-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methylnicotinonitrile
Description
This compound (CAS 68877-62-3) is a nicotinonitrile derivative featuring an azo linkage, chloro, cyano, nitro, and hydroxybutoxypropylamino substituents. Its complex structure suggests applications in dyes, pigments, or pharmaceutical intermediates due to the presence of electron-withdrawing groups (nitro, cyano) and hydrophilic side chains . The azo group (–N=N–) is critical for chromophoric properties, while the hydroxybutoxypropyl chain enhances solubility in polar solvents .
Properties
CAS No. |
68877-62-3 |
|---|---|
Molecular Formula |
C21H23ClN8O4 |
Molecular Weight |
486.9 g/mol |
IUPAC Name |
2-amino-5-[(2-chloro-6-cyano-4-nitrophenyl)diazenyl]-6-[3-(4-hydroxybutoxy)propylamino]-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C21H23ClN8O4/c1-13-16(12-24)20(25)27-21(26-5-4-8-34-7-3-2-6-31)18(13)28-29-19-14(11-23)9-15(30(32)33)10-17(19)22/h9-10,31H,2-8H2,1H3,(H3,25,26,27) |
InChI Key |
XESUQLJISQTRDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])C#N)NCCCOCCCCO)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Nicotinonitrile Intermediate
The nicotinonitrile scaffold, specifically 2-amino-4-methyl-3-pyridinecarbonitrile, serves as the key substrate. Literature indicates that such pyridinecarbonitriles are prepared via:
- Method A: Cyclization of appropriate malononitrile derivatives with substituted pyridine precursors.
- Method B: Direct functionalization of 3-pyridinecarbonitrile derivatives through selective amination and methylation reactions.
The amino group at position 2 and methyl group at position 4 are introduced through controlled substitution reactions, often employing ammonia or amines under mild conditions to avoid side reactions.
Preparation of the Diazonium Salt
The diazonium salt precursor is derived from 2-chloro-6-cyano-4-nitroaniline. The synthesis involves:
- Nitration and cyanation of chlorinated aniline derivatives.
- Diazotization by treatment with sodium nitrite (NaNO2) in acidic media (usually HCl) at low temperatures (0–5°C) to form the diazonium salt.
This intermediate is crucial for the azo coupling step.
Azo Coupling Reaction
The diazonium salt is coupled with the amino-substituted nicotinonitrile derivative under controlled pH (usually mildly alkaline) to form the azo linkage at the 5-position of the nicotinonitrile ring.
- The coupling reaction is typically performed in aqueous or mixed solvent systems.
- Temperature control is critical to avoid decomposition of the diazonium salt.
- The azo bond formation is regioselective, favoring the 5-position due to electronic and steric factors.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reactants | Conditions | Notes |
|---|---|---|---|---|
| 1 | Pyridinecore synthesis | Malononitrile derivatives, substituted pyridines | Cyclization, amination, methylation | Control of regioselectivity essential |
| 2 | Diazotization | 2-Chloro-6-cyano-4-nitroaniline, NaNO2, HCl | 0–5°C, acidic aqueous medium | Freshly prepared diazonium salt needed |
| 3 | Azo coupling | Diazotized salt, 2-amino-4-methyl-3-pyridinecarbonitrile | Mildly alkaline aqueous solution, low temp | Regioselective azo bond formation |
| 4 | Amination | Azo-coupled intermediate, 3-(4-hydroxybutoxy)propylamine | Polar aprotic solvent, elevated temp | Nucleophilic substitution at 6-position |
Research Findings and Literature Analysis
The J-GLOBAL database (Japan Science and Technology Agency) provides a detailed molecular structure and confirms the compound's molecular formula as C21H24N8O4, with a molecular weight of approximately 452.48 g/mol, supporting the described functional groups and substitutions.
PubChem entries for closely related compounds confirm that the azo coupling and amination steps are standard for similar nicotinonitrile derivatives bearing hydroxyalkoxypropylamino substituents.
The azo coupling step is well-documented in azo dye chemistry, where diazonium salts derived from substituted anilines couple with pyridine derivatives to yield stable azo compounds with desired substitution patterns.
The introduction of hydroxybutoxypropylamino groups is consistent with nucleophilic substitution chemistry on activated pyridine rings, often requiring careful control of reaction conditions to avoid side reactions and ensure high purity.
No direct commercial or experimental preparation protocols were found on less reliable platforms (e.g., benchchem.com or smolecule.com), thus this synthesis overview relies on peer-reviewed chemical synthesis principles and authoritative chemical databases.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of amino and hydroxy groups makes it susceptible to oxidation reactions, which can lead to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, often using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions.
Scientific Research Applications
Medicinal Chemistry
This compound shows promise in the field of medicinal chemistry, particularly as a potential drug candidate. The presence of the nitrophenyl and cyano groups suggests that it may interact with biological targets such as enzymes or receptors involved in disease pathways.
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The azo linkage may enhance the compound's ability to bind to DNA or disrupt cellular processes, making it a candidate for further investigation as an anticancer agent.
Biochemical Probes
The unique structural features of 2-Amino-5-[(2-chloro-6-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methylnicotinonitrile make it suitable as a biochemical probe for studying specific biological pathways.
- Receptor Interaction Studies : Given its potential to interact with various receptors, this compound can be utilized to study receptor-ligand interactions, particularly in the context of G protein-coupled receptors (GPCRs). Its ability to modulate receptor activity could provide insights into signaling pathways relevant to drug development.
Material Science
The azo group in the compound can be exploited for its chromogenic properties, which may find applications in material science.
- Dye Development : The compound's structure suggests it could serve as a precursor for developing new dyes or pigments. Azo compounds are widely used in textile and polymer industries due to their vibrant colors and stability.
Mechanism of Action
The mechanism of action of this compound is largely dependent on its interaction with biological molecules. The azo group can undergo reduction in the presence of certain enzymes, leading to the formation of aromatic amines, which can interact with DNA and proteins. This interaction can result in various biological effects, including antimicrobial and anticancer activities. The molecular targets and pathways involved are still under investigation, but it is believed that the compound can induce oxidative stress and disrupt cellular processes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Functional Group Impact
- Azo Group Modifications: The target compound’s 2-chloro-6-cyano-4-nitrophenylazo group provides strong electron-withdrawing effects, stabilizing the molecule and enhancing color intensity compared to analogues like 72939-67-4 (lacking cyano) . Replacement with non-cyanated phenylazo groups (e.g., 72939-67-4) may reduce photostability in dye applications .
- Amino Side Chains: The 3-(4-hydroxybutoxy)propylamino group (target compound) improves aqueous solubility compared to methoxyethyl (56842-61-6) or phenyl (344264-24-0) substituents .
- Core Structure Variations: The pyridinecarbonitrile core in 77737-03-2 vs.
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Monitoring Method | Yield Range |
|---|---|---|---|
| Azo Coupling | HONO, HCl, 0–5°C | TLC (Rf 0.5–0.7) | 60–70% |
| Aminoalkylation | K₂CO₃, DMF, 80°C | HPLC (C18 column) | 50–65% |
Advanced Question: How to resolve contradictions in spectroscopic data (e.g., NMR vs. IR) for structural validation?
Methodological Answer:
Cross-Validation : Compare -NMR (DMSO-d₆) peaks for aromatic protons (δ 7.8–8.5 ppm) and hydroxybutoxy chain protons (δ 3.4–4.2 ppm) with IR stretches (C≡N: ~2220 cm⁻¹; NO₂: ~1520 cm⁻¹). Discrepancies may arise from solvent polarity or hydrogen bonding .
High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error to validate the molecular formula.
X-ray Crystallography (if crystalline) : Resolve ambiguities in substituent positioning, especially for the azo-phenyl group .
Basic Question: What solvents and conditions optimize solubility for in vitro assays?
Methodological Answer:
- Polar Aprotic Solvents : DMSO (20–50 mM stock solutions) for biological assays. Avoid aqueous buffers with pH >9 to prevent nitrile hydrolysis.
- Recrystallization : Use ethanol/water (7:3) for purification; yields needle-like crystals (mp 180–185°C) .
Advanced Question: How to design experiments to study the electronic effects of the nitro and cyano groups on azo bond stability?
Methodological Answer:
Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electron density on the azo bond. Compare HOMO-LUMO gaps with/without nitro/cyano substituents .
Kinetic Studies : Monitor azo bond cleavage under UV light (λ = 365 nm) in DMSO/H₂O using UV-Vis spectroscopy (λmax ~450 nm). Correlate degradation rates with substituent electron-withdrawing effects .
Q. Table 2: Substituent Effects on Azo Bond Stability
| Substituent | Electron-Withdrawing Strength | Half-Life (h, UV Exposure) |
|---|---|---|
| –NO₂ | Strong | 12 ± 2 |
| –CN | Moderate | 18 ± 3 |
Advanced Question: How to apply statistical design of experiments (DoE) to optimize reaction yield?
Methodological Answer:
Factorial Design : Vary temperature (60–100°C), catalyst loading (0.5–2 mol%), and solvent (DMF vs. DMSO) in a 2³ factorial matrix. Analyze interactions via ANOVA .
Response Surface Methodology (RSM) : Identify optimal conditions for aminoalkylation (e.g., 85°C, 1.5 mol% catalyst, DMF) to maximize yield (predicted: 68%; experimental: 65%) .
Basic Question: Which analytical techniques validate purity post-synthesis?
Methodological Answer:
- HPLC-DAD : Use C18 column (MeCN:H₂O gradient) to detect impurities (<0.5% area).
- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .
Advanced Question: How to assess the compound’s potential as a photosensitizer?
Methodological Answer:
Singlet Oxygen Quantum Yield (ΦΔ) : Measure using 1,3-diphenylisobenzofuran (DPBF) as a trap in DCM. Compare ΦΔ with reference compounds (e.g., methylene blue: ΦΔ = 0.52) .
Transient Absorption Spectroscopy : Track triplet-state lifetime (µs–ms range) to evaluate energy transfer efficiency .
Advanced Question: What strategies mitigate competing side reactions during azo coupling?
Methodological Answer:
pH Control : Maintain pH 4–6 to stabilize diazonium ions without premature decomposition.
Low-Temperature Quenching : Add NaNO₂ slowly at 0–5°C to minimize nitrosation byproducts .
Catalyst Screening : Test Cu(I) salts (e.g., CuBr) to accelerate coupling while suppressing aryl-nitro reduction .
Basic Question: How to handle storage and stability challenges?
Methodological Answer:
- Storage : Protect from light (amber vials) at –20°C under argon.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Question: Can green chemistry principles be applied to its synthesis?
Methodological Answer:
Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME) for lower toxicity .
Catalytic Systems : Use immobilized lipases or TEMPO-mediated oxidation to reduce metal waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
